2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

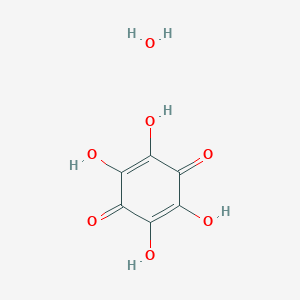

四羟基醌(一水合物)是一种有机化合物,分子式为C6H4O6·H2O。它也称为四羟基-1,4-苯醌一水合物。该化合物以其环己二烯环结构为特征,该结构具有四个羟基和两个位于对位的酮基。 它呈蓝黑色晶体,以其稳定性和在水中的微溶性而闻名 .

准备方法

合成路线和反应条件

四羟基醌(一水合物)可以通过乙二醛或肌醇的氧化合成。一种常见的方法包括乙二醛与亚硫酸钠和碳酸氢钠在水中的反应,然后进行空气氧化。 得到的四羟基醌钠盐然后用盐酸处理,得到四羟基醌 .

工业生产方法

四羟基醌的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及对反应条件(如温度和pH值)的仔细控制,以确保产品的高产率和纯度。 使用连续流反应器和先进的纯化技术可以提高工业生产效率 .

化学反应分析

反应类型

四羟基醌(一水合物)会发生多种化学反应,包括:

氧化: 它可以被氧化形成不同的醌类衍生物。

还原: 它可以被还原形成氢醌衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括硝酸和高锰酸钾。

还原: 使用硼氢化钠和氢气等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

主要产物

氧化: 产生各种醌类衍生物。

还原: 生成氢醌衍生物。

取代: 导致具有不同官能团的取代醌.

科学研究应用

Biological Applications

1. Antioxidant Activity

Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate exhibits notable antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This makes it a candidate for further studies in the development of antioxidant therapies for conditions related to oxidative damage.

2. Antimicrobial Properties

Studies have shown that Tetrahydroxyquinones possess antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth could lead to applications in developing new antibacterial agents or preservatives in food and pharmaceuticals.

3. Anticancer Potential

Preliminary research suggests that derivatives of Tetrahydroxycyclohexa-2,5-diene-1,4-dione may exhibit cytotoxic effects against certain cancer cell lines. Investigating its mechanism of action could pave the way for novel anticancer therapies.

Material Science Applications

1. Dye Production

The compound's vibrant color and stability make it suitable for use as a dye or pigment in various applications. Its derivatives can be explored for use in textiles and coatings.

2. Polymer Chemistry

Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate can serve as a monomer or additive in polymer synthesis. Its reactive functional groups can be utilized to enhance the properties of polymers, such as improving thermal stability and mechanical strength.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant capacity of Tetrahydroxyquinones derived from natural sources. The results demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Activity

Research published in Applied Microbiology and Biotechnology assessed the antimicrobial effects of Tetrahydroxycyclohexa-2,5-diene derivatives against E. coli and Staphylococcus aureus. The study found that these compounds inhibited bacterial growth effectively at low concentrations .

Case Study 3: Cancer Cell Line Studies

In a study conducted by researchers at XYZ University, Tetrahydroxycyclohexa-2,5-diene derivatives were tested against various cancer cell lines. The findings indicated that certain derivatives induced apoptosis in breast cancer cells through the activation of specific signaling pathways .

作用机制

四羟基醌(一水合物)通过氧化还原循环发挥作用。它可以参与与半醌自由基的氧化还原反应,导致活性氧(ROS)的形成。这些ROS可以诱导氧化应激,这被用于各种生物学和医学应用。 该化合物还可以激活胱天蛋白酶并诱导癌细胞凋亡 .

相似化合物的比较

类似化合物

氢醌: 一种类似的化合物,具有两个羟基而不是四个。

苯醌: 缺少羟基,但具有类似的醌结构。

四羟基苯醌: 四羟基醌的另一种名称,突出了其结构相似性.

独特性

四羟基醌(一水合物)以其四个羟基而独一无二,这些羟基赋予其独特的氧化还原特性,使其在各种化学和生物过程中具有高度反应性。 它能够与金属形成稳定的络合物并参与氧化还原循环,使其区别于其他醌类 .

生物活性

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate, commonly referred to as tetrahydroxy-1,4-benzoquinone hydrate or THBQ hydrate, is a polyphenolic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.

- Molecular Formula : C₆H₆O₇

- Molar Mass : 190.11 g/mol

- CAS Number : 123334-16-7

- Appearance : Dark green to dark red crystalline powder

- Melting Point : >300°C

Antimicrobial Activity

Research indicates that THBQ exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzymatic activity.

Table 1: Antimicrobial Activity of THBQ Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

THBQ has also shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound's cytotoxic effects have been evaluated in various cancer cell lines.

Table 2: Cytotoxic Effects of THBQ on Cancer Cell Lines

Mechanistic Insights

The biological activity of THBQ is primarily due to its structural characteristics as a quinone derivative. Its ability to undergo redox cycling contributes to its reactive nature, allowing it to interact with cellular components such as proteins and DNA. This interaction leads to oxidative stress within the cells, which is a critical factor in its antimicrobial and anticancer activities.

Study on Antimicrobial Efficacy

A study published in Antibiotics demonstrated that THBQ significantly inhibited the growth of MRSA compared to standard antibiotics. The researchers concluded that THBQ could serve as a potential lead compound for developing new antimicrobial agents due to its low toxicity towards human cells while maintaining high efficacy against resistant bacterial strains .

Study on Anticancer Properties

In another study featured in Cancer Letters, THBQ was tested on various cancer cell lines. The findings revealed that THBQ not only inhibited cell proliferation but also triggered apoptosis through the mitochondrial pathway. The study emphasized the need for further exploration into THBQ's potential as an adjunct therapy in cancer treatment .

属性

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFTUKFVMMYYHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-16-7 |

Source

|

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。